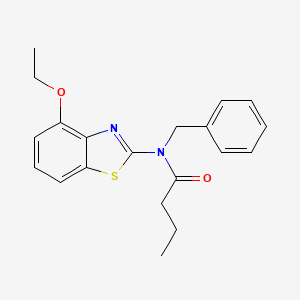

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide

Description

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide is a benzothiazole derivative characterized by a benzothiazole core substituted with an ethoxy group at the 4-position and a benzyl-butaneamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-9-18(23)22(14-15-10-6-5-7-11-15)20-21-19-16(24-4-2)12-8-13-17(19)25-20/h5-8,10-13H,3-4,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMNXEVAQOUTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring or the butanamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anti-tubercular applications, it targets enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting its integrity and function.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-ethoxy group in the target compound and contrasts with the 6-methoxy substitution in , which may alter electronic effects and binding affinity.

- Pharmacophore Diversity : Derivatives like incorporate sulfanyl and thiazole moieties, expanding bioactivity profiles through sulfur-mediated interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s ethoxy and benzyl groups suggest higher logP compared to (phenoxy/methoxy) but lower than (chloroethyl/sulfamoyl) .

- Polar Surface Area (PSA) : The benzamide in has a PSA of 125 Ų, indicating moderate solubility, whereas the target compound’s PSA is likely lower due to fewer polar groups .

Biological Activity

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its unique combination of a benzothiazole moiety and a butanamide structure. The synthesis typically involves the reaction of 4-ethoxy-1,3-benzothiazole with benzyl chloride in the presence of a base such as potassium carbonate, followed by purification techniques like recrystallization to obtain high-purity products.

| Property | Value |

|---|---|

| Molecular Weight | 273.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

2.1 Anticancer Properties

Numerous studies have indicated that benzothiazole derivatives possess significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. These compounds often induce apoptosis and arrest the cell cycle, which are critical mechanisms in cancer therapy .

2.2 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzothiazole derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, thereby reducing inflammation in various biological systems .

2.3 Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies suggest that this compound could exhibit activity against several bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Cell Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : By promoting apoptotic pathways, it can effectively reduce tumor growth and enhance cell death in cancerous cells.

- Inhibition of Inflammatory Mediators : The modulation of cytokine release plays a crucial role in its anti-inflammatory effects.

4. Case Studies and Research Findings

Several studies have explored the efficacy of benzothiazole derivatives:

- Antitumor Activity : A study synthesized twenty-five novel benzothiazole compounds, including derivatives similar to this compound, which showed significant inhibition against various cancer cell lines .

- Anti-inflammatory Potential : Research indicated that modifications to the benzothiazole structure could enhance its ability to inhibit inflammatory responses in vitro .

- Antimicrobial Efficacy : Compounds structurally related to this compound demonstrated promising activity against bacterial strains in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.